molecular formula C21H25N5O3 B11253710 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline

N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline

Cat. No.: B11253710
M. Wt: 395.5 g/mol
InChI Key: LDMDHUSBMOVNFH-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE typically involves multiple steps. One common route includes the formation of the tetrazole ring through cycloaddition reactions, followed by the introduction of the cyclopentyl group and the methoxyaniline moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research into its pharmacological effects aims to develop new drugs targeting specific pathways.

    Industry: The compound’s unique structure makes it useful in materials science, particularly in developing new polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and methoxyaniline moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. Detailed studies on its molecular pathways help understand its therapeutic potential and guide drug development.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine
  • Ethanone, 1-(3,4-dimethoxyphenyl)-

Uniqueness

N-{1-[1-(3,4-DIMETHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-2-METHOXYANILINE stands out due to its combination of a tetrazole ring with a cyclopentyl group and a methoxyaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H25N5O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-2-methoxyaniline

InChI

InChI=1S/C21H25N5O3/c1-27-17-9-5-4-8-16(17)22-21(12-6-7-13-21)20-23-24-25-26(20)15-10-11-18(28-2)19(14-15)29-3/h4-5,8-11,14,22H,6-7,12-13H2,1-3H3

InChI Key

LDMDHUSBMOVNFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC)OC

Origin of Product

United States

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